molecular formula C16H14FNOS B5347273 2-(allylthio)-N-(2-fluorophenyl)benzamide

2-(allylthio)-N-(2-fluorophenyl)benzamide

Cat. No. B5347273
M. Wt: 287.4 g/mol
InChI Key: JVFDIABNNASTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AF-16, and it is a member of the benzamide family of compounds. AF-16 has been studied extensively for its pharmacological properties and its potential use in drug development.

Mechanism of Action

The mechanism of action of AF-16 is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. AF-16 has also been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
AF-16 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AF-16 has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, AF-16 has been found to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AF-16 in lab experiments is its potent anticancer activity. AF-16 has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using AF-16 is its potential toxicity. Further studies are needed to determine the safety and toxicity of AF-16 before it can be used in clinical trials.

Future Directions

There are several future directions for research on AF-16. One area of research is the development of more potent analogs of AF-16 that may have even greater anticancer activity. Another area of research is the investigation of the potential neuroprotective effects of AF-16 in animal models of neurodegenerative diseases. Finally, further studies are needed to determine the safety and toxicity of AF-16 before it can be used in clinical trials.

Synthesis Methods

The synthesis of AF-16 involves the reaction of 2-fluoroaniline with allylthiol in the presence of a base, followed by the reaction of the resulting product with benzoyl chloride. The final product is purified by column chromatography to obtain pure AF-16.

Scientific Research Applications

AF-16 has been found to have potential applications in several areas of scientific research. One of the most significant areas of research is drug development. AF-16 has been found to have potent anticancer activity, and it has been studied as a potential chemotherapeutic agent. AF-16 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNOS/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h2-10H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFDIABNNASTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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